molecular formula C15H11NO5S B4924207 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide CAS No. 2346-86-3

2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B4924207
CAS No.: 2346-86-3
M. Wt: 317.3 g/mol
InChI Key: SRCJTBZMVYDDOL-UHFFFAOYSA-N
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Description

2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a phenoxyacetyl group and a sulfonyl group attached to the benzothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A parent compound with a simpler structure.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a sulfonyl group.

    Benzothiazole-2-sulfonamide: Similar structure with a sulfonamide group.

Uniqueness

2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both a phenoxyacetyl group and a sulfonyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,1-dioxo-2-(2-phenoxyacetyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-14(10-21-11-6-2-1-3-7-11)16-15(18)12-8-4-5-9-13(12)22(16,19)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCJTBZMVYDDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367264
Record name 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-86-3
Record name 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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